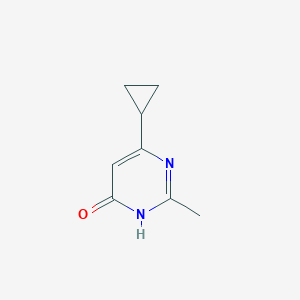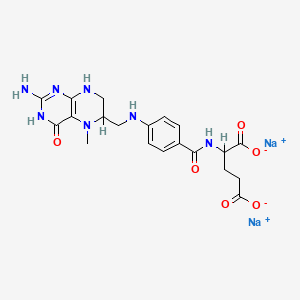
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Vue d'ensemble
Description
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester, also known as 6-Bn-2-O-Ac-tBu, is an organic compound that has been used in numerous scientific research applications. It is a derivative of acetic acid and is composed of a bromine-substituted naphthalene ring with an ester group attached. 6-Bn-2-O-Ac-tBu has been used in a variety of laboratory experiments due to its unique properties and reactivity. It has also been used in a number of biochemical and physiological studies, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in numerous scientific research applications. It has been used as a model compound for studying the reactivity of acetic acid derivatives. It has also been used in the synthesis of various other compounds, such as bromonaphthalen-2-yloxy-acetic acid ethyl ester and bromonaphthalen-2-yloxy-acetic acid butyl ester. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine.
Mécanisme D'action
The mechanism of action of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is not well understood. However, it is believed that the bromine atom in the naphthalene ring is responsible for the reactivity of the compound. It is believed that the bromine atom can act as a nucleophile and can react with electrophilic species, such as acetic acid and other electrophilic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase. It is also believed that the compound can act as an antioxidant, which may be beneficial in the treatment of certain diseases. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been shown to have some anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments is its reactivity. The bromine atom in the naphthalene ring allows the compound to react with a variety of electrophilic compounds, which makes it a useful tool for synthesizing various compounds. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is relatively stable, which makes it easier to store and handle.
However, there are some limitations to using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments. The compound is sensitive to light, which can cause it to degrade over time. Additionally, the compound is toxic and should be handled with caution.
Orientations Futures
There are many potential future directions for research on (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in drug synthesis and development. Additionally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an inhibitor of certain enzymes and as an antioxidant. Finally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an anti-inflammatory agent.
Propriétés
IUPAC Name |
tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRQXUQKPODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)


![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)


![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)


![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)


![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)